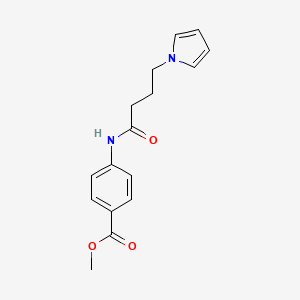

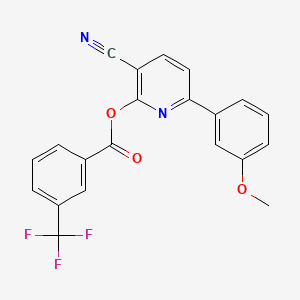

![molecular formula C7H10N2O4S2 B2670689 Methyl {2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 919749-95-4](/img/structure/B2670689.png)

Methyl {2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl {2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetate (MTA) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a thiazole derivative that has been synthesized through different methods and has been found to have unique biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis Methods

Methyl {2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetate and related compounds have been extensively studied for their chemical properties and synthesis methods. One research focuses on the combined experimental and theoretical studies of similar molecules, emphasizing detailed information about molecular and chemical properties, revealing their electrophilic and nucleophilic nature through various chemical activity descriptors (Gültekin et al., 2020). Another study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents, which shows the compound's potential in contributing to the development of antimicrobial agents (Darwish et al., 2014).

Biocatalysis in Drug Metabolism

A significant application of similar compounds is found in the field of drug metabolism, where biocatalysis plays a crucial role. For instance, the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis demonstrates the utility of microbial-based surrogate biocatalytic systems in producing significant amounts of mammalian metabolites for structural characterization (Zmijewski et al., 2006).

Antimicrobial and Antifungal Activities

Furthermore, the synthesis and evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have shown promising results for their in vitro antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial and antifungal agents (Darwish et al., 2014).

Carbonic Anhydrase Inhibition

Moreover, a series of sulfonamide inhibitors structurally related to a specific thiazolylsulfonamide demonstrated low nanomolar inhibition of human carbonic anhydrase isoforms, which are involved in various pathologies such as cancer, obesity, and glaucoma. This suggests the potential use of these compounds as drug candidates in treating these diseases (Carta et al., 2017).

Eigenschaften

IUPAC Name |

methyl 2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S2/c1-13-6(10)3-5-4-14-7(8-5)9-15(2,11)12/h4H,3H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCYQPSSGYYJFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B2670608.png)

![2-(2-chloro-4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2670611.png)

![7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2670612.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2670614.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]adamantane-1-carboxamide](/img/structure/B2670617.png)